11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (±)-11-nor-9-carboxy-Δ9-THC (CRM) is a certified reference material that is structurally categorized as a cannabinoid metabolite. 11-nor-9-carboxy-Δ9-THC is an abundant secondary metabolite of Δ9-THC and is produced by the oxidation of the primary metabolite 11-hydroxy-Δ9-THC. This product is intended for research and forensic applications.
11-nor-9-Carboxy-Δ9-THC, also known as THC acid, is the main secondary metabolite of Δ9-THC found in urine or blood of cannabis users. This certified reference solution is suitable as starting materials in the preparation of calibrators and controls for THC testing by GC/MS or LC/MS in forensic analysis, urine drug testing, or clinical toxicology.

Brand Name: Vulcanchem
CAS No.: 104874-50-2
VCID: VC0162821
InChI: InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Molecular Formula: C21H28O4
Molecular Weight: 344.451

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

CAS No.: 104874-50-2

Cat. No.: VC0162821

Molecular Formula: C21H28O4

Molecular Weight: 344.451

* For research use only. Not for human or veterinary use.

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid - 104874-50-2

Specification

Description (±)-11-nor-9-carboxy-Δ9-THC (CRM) is a certified reference material that is structurally categorized as a cannabinoid metabolite. 11-nor-9-carboxy-Δ9-THC is an abundant secondary metabolite of Δ9-THC and is produced by the oxidation of the primary metabolite 11-hydroxy-Δ9-THC. This product is intended for research and forensic applications.
11-nor-9-Carboxy-Δ9-THC, also known as THC acid, is the main secondary metabolite of Δ9-THC found in urine or blood of cannabis users. This certified reference solution is suitable as starting materials in the preparation of calibrators and controls for THC testing by GC/MS or LC/MS in forensic analysis, urine drug testing, or clinical toxicology.

CAS No. 104874-50-2
Molecular Formula C21H28O4
Molecular Weight 344.451
IUPAC Name (6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Standard InChI InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1
Standard InChI Key YOVRGSHRZRJTLZ-HOTGVXAUSA-N
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

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